molecular formula C14H12N2O4 B11534041 4-Amino-7,7-dimethyl-1,3-dioxo-1,6,7,9-tetrahydro-3H-furo[3,4-h]isochromene-5-carbonitrile

4-Amino-7,7-dimethyl-1,3-dioxo-1,6,7,9-tetrahydro-3H-furo[3,4-h]isochromene-5-carbonitrile

Cat. No.: B11534041
M. Wt: 272.26 g/mol
InChI Key: HIFPDOZLKICRAD-UHFFFAOYSA-N
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Description

4-amino-7,7-dimethyl-1,3-dioxo-1,6,7,9-tetrahydro-3H-furo[3,4-h]isochromen-5-yl cyanide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-7,7-dimethyl-1,3-dioxo-1,6,7,9-tetrahydro-3H-furo[3,4-h]isochromen-5-yl cyanide typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with acetic acid under reflux conditions in the presence of phosphorus oxychloride (POCl3) as a chlorinating agent . The reaction is carried out at elevated temperatures, typically around 100°C to 150°C, to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are often applied to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-amino-7,7-dimethyl-1,3-dioxo-1,6,7,9-tetrahydro-3H-furo[3,4-h]isochromen-5-yl cyanide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Acetic acid, dimethyl sulfoxide (DMSO), ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-amino-7,7-dimethyl-1,3-dioxo-1,6,7,9-tetrahydro-3H-furo[3,4-h]isochromen-5-yl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-7,7-dimethyl-1,3-dioxo-1,6,7,9-tetrahydro-3H-furo[3,4-h]isochromen-5-yl cyanide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-amino-7,7-dimethyl-1,3-dioxo-1,6,7,9-tetrahydro-3H-furo[3,4-h]isochromen-5-yl cyanide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

4-amino-7,7-dimethyl-1,3-dioxo-6,9-dihydrofuro[3,4-h]isochromene-5-carbonitrile

InChI

InChI=1S/C14H12N2O4/c1-14(2)3-6-7(4-15)11(16)10-9(8(6)5-19-14)12(17)20-13(10)18/h3,5,16H2,1-2H3

InChI Key

HIFPDOZLKICRAD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C3=C(C(=C2C#N)N)C(=O)OC3=O)C

Origin of Product

United States

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